molecular formula C49H64B2O6 B12942418 2,2'-(9,9-Bis(4-(hexyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(9,9-Bis(4-(hexyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B12942418
M. Wt: 770.7 g/mol
InChI Key: KBAJMBMPKAWRCK-UHFFFAOYSA-N
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Description

2,2’-(9,9-Bis(4-(hexyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core substituted with hexyloxyphenyl groups and dioxaborolane moieties, making it an interesting subject for research in organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(9,9-Bis(4-(hexyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a fluorene derivative is coupled with boronic acid derivatives under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,2’-(9,9-Bis(4-(hexyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s utility in different applications.

Scientific Research Applications

2,2’-(9,9-Bis(4-(hexyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several notable applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-(9,9-Bis(4-(hexyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects is primarily related to its ability to participate in π-conjugation and charge transfer processes. The fluorene core and dioxaborolane groups facilitate intramolecular charge transfer, enhancing the compound’s electronic properties . This makes it particularly effective in applications requiring efficient charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(9,9-Bis(4-(hexyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stands out due to its combination of a fluorene core with dioxaborolane groups, providing a unique set of electronic and structural properties. This makes it particularly valuable in fields like organic electronics and materials science, where such properties are crucial for performance and functionality.

Properties

Molecular Formula

C49H64B2O6

Molecular Weight

770.7 g/mol

IUPAC Name

2-[9,9-bis(4-hexoxyphenyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C49H64B2O6/c1-11-13-15-17-31-52-39-25-19-35(20-26-39)49(36-21-27-40(28-22-36)53-32-18-16-14-12-2)43-33-37(50-54-45(3,4)46(5,6)55-50)23-29-41(43)42-30-24-38(34-44(42)49)51-56-47(7,8)48(9,10)57-51/h19-30,33-34H,11-18,31-32H2,1-10H3

InChI Key

KBAJMBMPKAWRCK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)OCCCCCC)C6=CC=C(C=C6)OCCCCCC)C=C(C=C4)B7OC(C(O7)(C)C)(C)C

Origin of Product

United States

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